This compound falls under the category of N-Heterocycles, specifically within the piperazine derivatives. Piperazines are cyclic compounds containing two nitrogen atoms in the ring, and their derivatives often exhibit various biological activities, making them significant in drug discovery and development.
The synthesis of 1-(oxolan-2-yl)piperazine can be achieved through several methods, with varying degrees of complexity and yield. Key synthetic pathways include:
The molecular formula of 1-(oxolan-2-yl)piperazine is with a molecular weight of approximately 184.24 g/mol.
Molecular modeling studies suggest that the compound may adopt various conformations, influenced by steric interactions and electronic effects from substituents. Computational methods such as Density Functional Theory (DFT) have been used to optimize geometric parameters, showing good agreement with experimental data obtained from X-ray crystallography .
1-(Oxolan-2-yl)piperazine participates in various chemical reactions typical for piperazine derivatives:
These reactions are essential for modifying the compound to enhance its pharmacological properties.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy provide insights into the molecular environment and confirm structural integrity.
1-(Oxolan-2-yl)piperazine has potential applications in various fields:
Piperazine, a six-membered heterocyclic ring containing two opposing nitrogen atoms at positions 1 and 4, is extensively recognized as a "privileged scaffold" in medicinal chemistry due to its exceptional versatility in drug design. Its symmetrical yet flexible structure provides a large polar surface area, structural rigidity, and multiple hydrogen bond acceptor/donor sites (N–H and N). These properties significantly enhance water solubility and oral bioavailability by improving pharmacokinetic profiles, particularly through optimized absorption, distribution, metabolism, and excretion (ADME) characteristics. The nitrogen atoms possess pKa values of ~5.3 (N1-H) and ~9.7 (N4-H), enabling salt formation across physiological pH ranges to boost solubility and membrane permeability [1] [6].
Table 1: Therapeutic Applications of Representative Piperazine-Containing Drugs
Drug Name | Therapeutic Category | Key Structural Feature | Target Affinity |
---|---|---|---|
Vortioxetine | Antidepressant | Arylpiperazine | 5-HT₁A receptor (Ki = 1.28 nM) |
Amoxapine | Antidepressant | Fused piperazine-tricyclic | Dopamine D₂ receptor |
Brexpiprazole | Antipsychotic | Quinolinone-piperazine hybrid | 5-HT₁A/D₂ partial agonism |
Antibacterial agents | Antimicrobial | Sulfonylpiperazine-chrysin | SK-OV-3 cells (IC₅₀ = 12.67 μg/ml) |
Piperazine's capacity for structural diversification allows facile N-functionalization or ring fusion, enabling precise modulation of steric, electronic, and conformational properties. This adaptability facilitates target specificity across diverse biological pathways, as evidenced by piperazine derivatives exhibiting antitumor, antibacterial, anti-inflammatory, and central nervous system (CNS) activities [1] [9]. For instance, in antidepressants like vortioxetine, the piperazine moiety mediates high-affinity binding (Ki = 1.28 nM) to serotonin 5-HT₁A receptors, while in antibacterial sulfonylpiperazine-chrysin hybrids, halogenated piperazine substituents critically enhance potency against SK-OV-3 cancer cells (IC₅₀ = 12.67 μg/ml) [1] [3]. The scaffold’s integration into hybrid molecules—such as chalcone-piperazine conjugates—further demonstrates synergistic effects, yielding compounds with IC₅₀ values as low as 0.19 µM against A549 lung cancer cells, outperforming cisplatin by >60-fold [1].
Oxolan (tetrahydrofuran, THF), a saturated five-membered cyclic ether, confers distinct stereoelectronic and physicochemical advantages when incorporated into piperazine derivatives like 1-(Oxolan-2-yl)piperazine. Its oxygen atom introduces a strong hydrogen bond acceptor, while the ring system imposes conformational constraints that influence overall molecular topology. THF possesses a dipole moment of 1.63 D and exhibits moderate basicity, enabling favorable interactions with hydrophobic enzyme pockets and participation in stereoselective binding [2] [4].
Table 2: Physicochemical Properties of Oxolan vs. Piperazine
Property | Piperazine | Oxolan (THF) | 1-(Oxolan-2-yl)piperazine |
---|---|---|---|
Dipole Moment (D) | ~1.5 (monoprotonated) | 1.63 | ~2.8 (calculated) |
logP | -0.76 | 0.46 | ~0.25 (estimated) |
H-Bond Acceptors | 2 | 1 | 3 |
H-Bond Donors | 2 | 0 | 2 |
Conformation | Chair inversion | Envelope flexibility | Semi-rigid hybrid |
The oxolan ring adopts an "envelope" conformation that minimizes steric strain, with the oxygen atom in a pseudo-axial orientation. When linked to piperazine at the C2 position, it forms a semi-rigid hybrid architecture where oxolan’s gauche effect influences piperazine ring geometry, restricting nitrogen lone-pair orientations and enhancing receptor complementarity [4] [8]. This conformational modulation is critical for biological activity; in 3-(piperazin-1-yl)oxolan-2-one derivatives, the oxolanone carbonyl group provides an additional hydrogen-bonding anchor that augments target affinity [5].
Functionally, oxolan enhances lipophilicity relative to purely aliphatic chains (e.g., ethyl or propyl linkers), as evidenced by its logP of 0.46 versus −0.76 for piperazine. This balanced hydrophilicity-lipophilicity profile facilitates membrane permeation while retaining aqueous solubility—properties crucial for CNS penetration or oral bioavailability. In synthetic routes, oxolan-piperazine hybrids like 1-(Oxolan-2-yl)piperazine are synthesized via nucleophilic substitution between 2-chlorooxolane and piperazine, or through reductive amination of piperazine with oxolane-2-carbaldehyde [5]. The oxolan ring’s stability under physiological conditions (resisting acid-catalyzed ring-opening) further supports its utility in prodrug design, as seen in tetrahydrofurfuryl alcohol acrylates used in polymer-drug conjugates [4].
Molecular Modeling Insight: Computational docking of 1-(Oxolan-2-yl)piperazine reveals key interactions:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7